molecular formula C12H12ClNO2 B12101315 ethyl 2-(6-chloro-1H-indol-1-yl)acetate

ethyl 2-(6-chloro-1H-indol-1-yl)acetate

Cat. No.: B12101315
M. Wt: 237.68 g/mol
InChI Key: HHWDPXKFGQAUCV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various biological activities. The presence of the indole ring in many natural products and pharmaceuticals makes it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloro-1H-indol-1-yl)acetate typically involves the reaction of 6-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

6-chloroindole+ethyl bromoacetateK2CO3,DMFethyl 2-(6-chloro-1H-indol-1-yl)acetate\text{6-chloroindole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 6-chloroindole+ethyl bromoacetateK2​CO3​,DMF​ethyl 2-(6-chloro-1H-indol-1-yl)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloro-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-indol-1-yl)acetate: Lacks the chloro substituent, which may affect its biological activity.

    Methyl 2-(6-chloro-1H-indol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(6-chloro-1H-indol-1-yl)acetic acid: The carboxylic acid analog of this compound.

Uniqueness

This compound is unique due to the presence of both the chloro substituent and the ethyl ester group. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 2-(6-chloroindol-1-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3

InChI Key

HHWDPXKFGQAUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

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